molecular formula C28H48O3 B15288498 4alpha-Carboxy-5alpha-cholestan-3beta-ol

4alpha-Carboxy-5alpha-cholestan-3beta-ol

Cat. No.: B15288498
M. Wt: 432.7 g/mol
InChI Key: RMDRSPVZJRHPQT-VCYBREFZSA-N
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Description

4alpha-Carboxy-5alpha-cholestan-3beta-ol is a sterol derivative that serves as a molecule of interest in the study of biochemical pathways, particularly cholesterol biosynthesis. While the specific metabolic role of this exact compound is not fully detailed in the literature, it is structurally analogous to well-characterized intermediates in the sterol biosynthesis pathway. For instance, closely related compounds such as 4alpha-Carboxy-5alpha-cholesta-8-en-3beta-ol are established intermediates in the cholesterol biosynthesis II pathway (via 24,25-dihydrolanosterol) . These analogs act as substrates for key enzymes like NAD(P)-dependent steroid dehydrogenase and C-4 methyl sterol oxidase (SC4MOL), which are involved in the demethylation steps of sterol synthesis . Research into related 5alpha-cholestan-3beta-ol derivatives has demonstrated their utility in feeding experiments to clarify in vivo cholesterol metabolism in model organisms such as Caenorhabditis elegans . Furthermore, sterols with carboxy modifications are part of broader investigations into the excretion of acidic sterols, a process that can influence cholesterol homeostasis . As a high-purity standard, this compound is valuable for lipid analysis using techniques like HPLC, aiding in the identification and quantification of sterols in complex biological samples . 4alpha-Carboxy-5alpha-cholestan-3beta-ol is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C28H48O3/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(26(30)31)24(29)14-16-28(23,5)22(19)13-15-27(20,21)4/h17-25,29H,6-16H2,1-5H3,(H,30,31)/t18-,19+,20-,21+,22+,23+,24+,25+,27-,28-/m1/s1

InChI Key

RMDRSPVZJRHPQT-VCYBREFZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C(=O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4C(=O)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4alpha-Carboxy-5alpha-cholestan-3beta-ol can be synthesized through the enzymatic carboxylation of 5alpha-cholesta-8-en-3-one . The reaction involves the use of NAD(P) as a cofactor, resulting in the formation of 5alpha-cholesta-8-en-3-one, carbon dioxide, and NAD(P)H .

Industrial Production Methods

While specific industrial production methods for 4alpha-Carboxy-5alpha-cholestan-3beta-ol are not well-documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Synthetic Organic Reactions

The compound undergoes characteristic reactions of sterols and carboxylic acids under laboratory conditions:

Esterification

The 4α-carboxylic acid reacts with alcohols via acid-catalyzed esterification:
R-COOH + R’-OHH2SO4R-COOR’+H2O\text{R-COOH + R'-OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{R-COOR'} + \text{H}_2\text{O}

  • Typical conditions : Sulfuric acid catalyst, reflux in anhydrous solvent

  • Applications : Produces ester derivatives for membrane permeability studies

Reduction Reactions

The 3β-hydroxyl group can be selectively reduced using agents like sodium borohydride (NaBH₄):
3β-OHNaBH43β-H\text{3β-OH} \xrightarrow{\text{NaBH}_4} \text{3β-H}

  • Selectivity : Steric shielding by the steroid skeleton protects the 4α-carboxyl group

  • Outcome : Generates cholestane derivatives for structural analog synthesis

Decarboxylation

Controlled thermal or acidic decarboxylation removes the 4α-carboxyl group:
R-COOHΔ or H+R-H+CO2\text{R-COOH} \xrightarrow{\Delta \text{ or } \text{H}^+} \text{R-H} + \text{CO}_2

  • Conditions : 150–200°C under inert atmosphere or strong acids like HCl

  • Products : Forms cholest-8-ene derivatives used in metabolic tracer studies

Comparative Reaction Pathways

Reaction TypeBiological SignificanceSynthetic UtilityKey Catalysts/Enzymes
Enzymatic OxidationCholesterol homeostasisPathway analysisERG25/SC4MOL
EsterificationLipid conjugation studiesProdrug developmentH₂SO₄, DCC
ReductionSteroid backbone modificationAnalog synthesisNaBH₄, LiAlH₄
DecarboxylationMetabolic intermediate conversionTracer molecule designHeat, HCl

Mechanistic Insights

  • Steric Effects : The 5α-cholestan configuration creates axial shielding, directing reactivity to the 3β-OH and 4α-COOH groups

  • Enzymatic Specificity : ERG25 requires iron as a cofactor for oxidation steps, with precise stereochemical control at C-4

  • pH Sensitivity : The carboxylic acid group (pKa ~4.5) enables pH-dependent solubility changes, influencing reaction kinetics

These reactions underscore the compound's dual role as a metabolic intermediate and synthetic building block, with applications ranging from cholesterol biosynthesis research to pharmaceutical derivatization.

Scientific Research Applications

Scientific Research Applications

4α-Carboxy-5α-cholestan-3β-ol as an intermediate in cholesterol biosynthesis
4α-Carboxy-5α-cholestan-3β-ol is an intermediate in cholesterol biosynthesis II (via 24,25-dihydrolanosterol) . The sequence of reactions and the types of intermediates in cholesterol biosynthesis may vary because reduction of the carbon 24,25 double bond on the hydrocarbon side chain of the sterol ring structure by sterol delta24-reductase can occur at multiple points in the pathway, giving rise to different intermediates . It is a substrate for NAD(P)-dependent steroid dehydrogenase (H105E3), and it can be generated from the enzymatic carboxylation of 5alpha-cholesta-8-en-3-one . It is also a substrate for C-4 methyl sterol oxidase (SC4MOL) and can be generated from the enzymatic oxidation of 4alpha-formyl-5alpha-cholesta-8-en-3beta-ol .

Studies of Cholesterol Metabolism

4α-bromo-5α-cholestan-3β-ol has been used in feeding experiments in Caenorhabditis elegans to clarify the in vivo metabolism of cholesterol . Preliminary results from these studies provide insights into cholesterol metabolism in worms .

Related Compounds

CompoundDescription
5α-Cholestan-3β-olUsed as a standard in lipid analysis using HPLC; acts as a derivatized steroid compound; used in agrochemical, pharmaceutical, and dyestuff fields .
4α-Carboxy-4β-methyl-5α-cholesta-8,24-dien-3β-ol (4β-methylzymosterol-4α-carboxylic acid)A 3β-sterol that consists of 4β-methylzymosterol in which the 4α-hydrogen is replaced by a carboxy group; has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite; functionally related to a zymosterol; a conjugate acid of a 4β-methylzymosterol-4α-carboxylate; has been reported in Homo sapiens . Also found in Saccharomyces cerevisiae .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4alpha-carboxy-5alpha-cholestan-3beta-ol are influenced by its unique 4alpha-carboxy group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 4alpha-Substituted Cholestanols

Compound Name Substituent at 4alpha Key Features Biological Activity Reference
4alpha-Carboxy-5alpha-cholestan-3beta-ol Carboxylic acid Polar, acidic; enhances interaction with enzymatic active sites Hypothesized to inhibit cholesterol biosynthesis or modulate LDL receptor activity
4alpha-Methyl-5alpha-cholestan-3beta-ol Methyl Non-polar; increases lipophilicity (log k ≈ 7.2) Used as a biomarker in sterol metabolism studies
4alpha-(2-Propenyl)-5alpha-cholestan-3alpha-ol (LY295427) 2-Propenyl Hydrophobic side chain; enhances membrane permeability Potent LDL receptor promoter (EC₃₀ = 2.9 µM) in CHO cells; no cholesterol inhibition
4alpha-(2-Propenyl)-5alpha-cholest-24-en-3alpha-ol (Compound 17) 2-Propenyl + 24,25-unsaturation Increased rigidity in side chain Retains LDL receptor activation (EC₃₀ = 2.6 µM); inhibits cholesterol biosynthesis by 38% at 23 µM
4alpha-Hydroxymethyl-5alpha-cholesta-8-en-3beta-ol Hydroxymethyl Intermediate polarity; may act as a substrate for oxidation to carboxylate Role in membrane fluidity modulation

Key Findings from Comparative Studies

Impact of 4alpha Substituents on Lipophilicity: Methyl or propenyl groups at 4alpha (e.g., LY295427) significantly increase lipophilicity, favoring membrane localization .

However, only Compound 17 inhibits cholesterol biosynthesis, likely due to side-chain unsaturation disrupting sterol regulatory element-binding protein (SREBP) pathways . Enzymatic Interactions: 4alpha-carboxy derivatives are hypothesized to interfere with lanosterol demethylase (CYP51A1), a key enzyme in cholesterol synthesis, by mimicking carboxylated intermediates .

Synthetic Challenges :

  • 4alpha-methyl and 4beta-methyl isomers exhibit distinct chromatographic behaviors (e.g., retention times in HPLC), emphasizing the need for precise stereochemical control during synthesis .
  • The introduction of a 4alpha-carboxy group requires oxidation of hydroxymethyl precursors, a step prone to side reactions in sterol frameworks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4alpha-carboxy-5alpha-cholestan-3beta-ol, and how can isomerization side products be minimized?

  • Methodological Answer : The synthesis of sterol derivatives like 4alpha-carboxy-5alpha-cholestan-3beta-ol often involves isomerization reactions. For example, evidence from cholestanol isomer synthesis (e.g., 5alpha-(3beta-2H) cholestan-3alpha-ol) highlights the use of acid-catalyzed or enzymatic isomerization under controlled conditions (e.g., pH, temperature) to minimize unwanted stereoisomers . Reaction monitoring via thin-layer chromatography (TLC) or HPLC coupled with mass spectrometry (MS) is critical to identify and quantify intermediates and byproducts.

Q. What analytical techniques are most reliable for quantifying 4alpha-carboxy-5alpha-cholestan-3beta-ol in biological matrices?

  • Methodological Answer : Isotope dilution mass spectrometry (IDMS) is recommended for precise quantification. Studies on similar sterols (e.g., 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one) emphasize the use of deuterated internal standards (e.g., cholestanol-D4) to correct for matrix effects and ionization variability . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is optimal due to the compound’s carboxylic acid moiety .

Q. How can structural confirmation of 4alpha-carboxy-5alpha-cholestan-3beta-ol be achieved post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry. For example, 1H^1H- and 13C^{13}C-NMR can differentiate 4alpha-carboxy and 3beta-hydroxyl groups by comparing chemical shifts with reference data for cholestane derivatives . High-resolution MS (HRMS) further validates molecular formula accuracy, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of 4alpha-carboxy-5alpha-cholestan-3beta-ol across studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or assay conditions. A meta-analysis approach should compare protocols, such as incubation times, enzyme sources (e.g., human vs. rodent liver microsomes), and detection limits. Cross-validation using orthogonal methods (e.g., radioactive tracing vs. LC-MS) is critical to confirm degradation pathways .

Q. What strategies are effective for isolating and characterizing minor stereoisomers of 4alpha-carboxy-5alpha-cholestan-3beta-ol generated during synthesis?

  • Methodological Answer : Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) can resolve stereoisomers. For example, studies on 4alpha-methyl cholestanol derivatives achieved baseline separation using a Chiralpak IG-3 column with a hexane/isopropanol gradient . Post-separation characterization via circular dichroism (CD) spectroscopy or computational modeling (e.g., density functional theory) helps assign absolute configurations .

Q. How can the role of 4alpha-carboxy-5alpha-cholestan-3beta-ol in bile acid biosynthesis be experimentally validated?

  • Methodological Answer : Radiolabeled 14C^{14}C- or 3H^3H-tracers can track incorporation into bile acid precursors in hepatocyte cultures. Knockout/knockdown models (e.g., CRISPR-Cas9 targeting sterol 27-hydroxylase) combined with LC-MS metabolomics can identify pathway disruptions. Comparative flux analysis between wild-type and mutant cells quantifies metabolic contributions .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving 4alpha-carboxy-5alpha-cholestan-3beta-ol?

  • Methodological Answer : Rigorous documentation of synthetic batches (e.g., reaction conditions, purification steps) and analytical parameters (e.g., column lot numbers, MS calibration) is essential. Adherence to guidelines like the Beilstein Journal’s experimental reporting standards—detailing compound purity (≥95% by HPLC), storage conditions (−80°C under argon), and spectral data archiving—ensures reproducibility .

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